

Spectroscopic Profile of Methyl (1S)-3-

oxocyclopentaneacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl** (1S)-3-oxocyclopentaneacetate (CAS No. 2630-38-8).[1] Due to a lack of publicly available experimental spectra for the specific (1S) stereoisomer, this document presents mass spectrometry data for the closely related "Methyl 3-oxocyclopentaneacetate" and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's structure and data from analogous compounds.

Data Presentation Mass Spectrometry (MS)

The mass spectrum of an enantiomer is identical to its corresponding racemic mixture. Therefore, the data for "Methyl 3-oxocyclopentaneacetate" is representative of the (1S) isomer. The primary fragmentation patterns are consistent with the structure of a methyl ester and a cyclopentanone ring.



m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
156		[M]+ (Molecular Ion)
125		[M - OCH3]+
97		[M - COOCH3]+
83		[C5H7O]+
55		[C4H7]+

Note: The relative intensities are not available from the search results but the major fragments are listed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **Methyl (1S)-3-oxocyclopentaneacetate** were not found in the public domain. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR based on the analysis of its functional groups and comparison with similar structures.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
O-CH ₃	3.6 - 3.7	Singlet	3H
CH ₂ (alpha to C=O, ester)	2.3 - 2.6	Multiplet	2H
CH (methine)	2.2 - 2.5	Multiplet	1H
CH ₂ (cyclopentanone)	1.8 - 2.4	Multiplets	4H
CH ₂ (cyclopentanone)	1.5 - 1.8	Multiplet	2H

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts



Carbon	Predicted Chemical Shift (ppm)
C=O (Ketone)	215 - 220
C=O (Ester)	170 - 175
O-CH₃	50 - 55
CH (methine)	40 - 45
CH ₂ (alpha to C=O, ester)	35 - 40
CH ₂ (cyclopentanone)	30 - 40
CH ₂ (cyclopentanone)	25 - 35

Infrared (IR) Spectroscopy

Specific experimental IR data for **Methyl (1S)-3-oxocyclopentaneacetate** is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
C=O (Ketone)	1740 - 1750 (strong)	Stretch
C=O (Ester)	1735 - 1750 (strong)	Stretch
C-O (Ester)	1150 - 1250 (strong)	Stretch
C-H (sp³)	2850 - 3000 (medium)	Stretch

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as



tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder or the salt plates.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum against the background.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

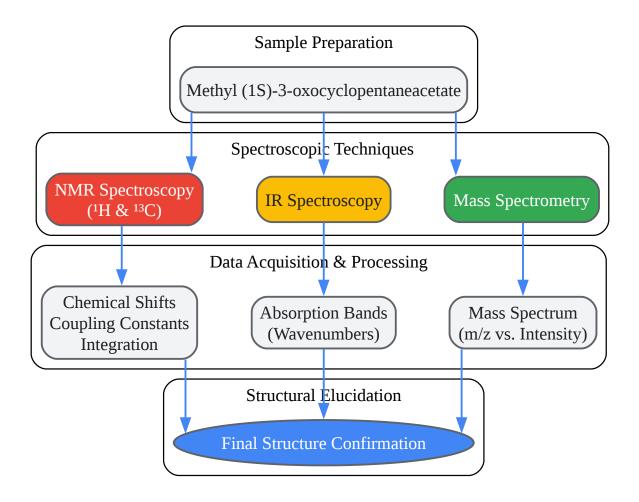
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).



- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Methyl (1S)-3-oxocyclopentaneacetate**.



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A generalized workflow for spectroscopic analysis.

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References

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